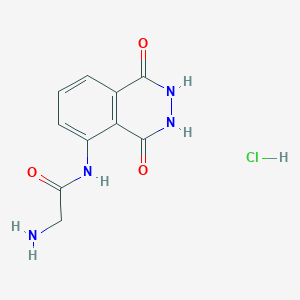

2-amino-N-(1,4-dioxo-1,2,3,4-tetrahydrophthalazin-5-yl)acetamide hydrochloride

Description

International Union of Pure and Applied Chemistry Nomenclature and Systematic Identification

The systematic identification of 2-amino-N-(1,4-dioxo-1,2,3,4-tetrahydrophthalazin-5-yl)acetamide hydrochloride follows established International Union of Pure and Applied Chemistry nomenclature conventions for heterocyclic compounds containing multiple functional groups. The primary International Union of Pure and Applied Chemistry designation is 2-amino-N-(1,4-dioxo-2,3-dihydrophthalazin-5-yl)acetamide;hydrochloride, which precisely describes the structural components and their spatial relationships. This nomenclature system systematically identifies the parent phthalazine ring structure, the acetamide functional group, and the amino substituent in their respective positions.

The compound is catalogued under Chemical Abstracts Service registry number 1211847-14-1, providing unambiguous identification in chemical databases and literature. The systematic name reflects the compound's classification as a substituted acetamide derivative of a bicyclic phthalazinone system. Alternative nomenclature systems recognize this compound through various synonyms including CTK7E1945, AKOS008107225, MCULE-8396137673, and NE30265, which facilitate cross-referencing across different chemical databases and suppliers.

The molecular designation number in the Registry File database system is MFCD13196301, providing additional systematic identification for regulatory and research purposes. This multi-level identification system ensures precise chemical communication across international scientific communities and regulatory frameworks.

Molecular Formula and Weight Analysis

The molecular formula of this compound is C10H11ClN4O3, representing a complex heterocyclic structure with multiple heteroatoms. This formula indicates the presence of ten carbon atoms forming the backbone structure, eleven hydrogen atoms distributed across various positions, one chlorine atom from the hydrochloride salt, four nitrogen atoms within the heterocyclic system and amino groups, and three oxygen atoms comprising the carbonyl and dioxo functionalities.

| Parameter | Value | Units |

|---|---|---|

| Molecular Formula | C10H11ClN4O3 | - |

| Molecular Weight | 270.67 | grams per mole |

| Monoisotopic Mass | 270.05 | atomic mass units |

| Elemental Composition (Carbon) | 44.37 | percent by mass |

| Elemental Composition (Hydrogen) | 4.10 | percent by mass |

| Elemental Composition (Chlorine) | 13.10 | percent by mass |

| Elemental Composition (Nitrogen) | 20.70 | percent by mass |

| Elemental Composition (Oxygen) | 17.73 | percent by mass |

The calculated molecular weight of 270.67 grams per mole reflects the substantial molecular mass contributed by the bicyclic phthalazine core structure combined with the acetamide side chain and hydrochloride salt formation. The molecular weight determination is critical for stoichiometric calculations in synthetic procedures and analytical method development. The nitrogen content of approximately 20.7 percent by mass indicates the significant contribution of nitrogen-containing functional groups to the overall molecular structure, which influences the compound's chemical reactivity and potential biological interactions.

The molecular weight analysis reveals that the hydrochloride salt adds approximately 36.5 mass units to the free base form, corresponding to the addition of hydrogen chloride. This salt formation significantly impacts the compound's physical properties, particularly solubility characteristics and crystalline structure formation.

X-ray Crystallographic Studies and Solid-State Conformation

X-ray crystallographic analysis provides definitive three-dimensional structural information for crystalline materials through the measurement of diffracted X-ray intensities and subsequent computational reconstruction of electron density distributions. The experimental determination of crystal structures involves several critical stages including sample preparation, data collection using monochromatic X-ray sources, and computational refinement of atomic positions against experimental diffraction patterns. For this compound, crystallographic studies would reveal precise bond lengths, bond angles, and intermolecular packing arrangements that govern solid-state properties.

Single-crystal X-ray diffraction methodology requires high-quality crystals with dimensions typically exceeding 0.1 millimeters in all directions, free from internal defects such as cracks or twinning. The crystallographic data collection process involves systematic rotation of the crystal specimen through multiple orientations while recording diffraction intensities using area detectors or charge-coupled device sensors. The resulting diffraction patterns contain structural information encoded in the relative intensities and angular positions of individual reflections.

While specific crystallographic data for this compound is not extensively documented in the available literature, the structural analysis would be expected to reveal the planar nature of the phthalazine ring system and the spatial orientation of the acetamide substituent. The hydrochloride salt formation typically results in ionic interactions that influence crystal packing arrangements and may produce distinctive hydrogen bonding networks between the protonated amino groups and chloride anions. The crystallographic space group determination would provide insights into molecular symmetry relationships and packing efficiency within the crystal lattice.

The solid-state conformation analysis through X-ray crystallography would establish the preferred molecular geometry and identify any conformational flexibility within the tetrahydrophthalazine ring system. Such structural information is fundamental for understanding physicochemical properties and potential molecular recognition events in biological systems.

Spectroscopic Characterization (Infrared, Nuclear Magnetic Resonance, Mass Spectrometry)

Spectroscopic characterization of this compound involves multiple analytical techniques that provide complementary structural information. Infrared spectroscopy reveals characteristic vibrational frequencies corresponding to specific functional groups within the molecular structure. The compound exhibits distinctive carbonyl stretching vibrations from both the phthalazine dioxo groups and the acetamide functionality, typically appearing in the region between 1600 and 1700 wavenumbers. The presence of primary amino groups generates characteristic stretching and bending vibrations in the 3300-3500 wavenumber region for nitrogen-hydrogen bonds.

Nuclear magnetic resonance spectroscopy provides detailed information about the chemical environment of individual atoms within the molecular framework. Proton nuclear magnetic resonance analysis reveals the multiplicity and chemical shift positions of hydrogen atoms attached to different carbon centers. The tetrahydrophthalazine ring system produces complex multiplet patterns reflecting the coupling relationships between adjacent protons. The acetamide methylene protons appear as a characteristic singlet due to their chemical equivalence, while aromatic protons on the phthalazine ring exhibit distinct downfield chemical shifts.

Carbon-13 nuclear magnetic resonance spectroscopy distinguishes between different carbon environments within the molecular structure. The carbonyl carbons of both the dioxo groups and acetamide functionality appear in the characteristic downfield region around 160-180 parts per million. The aromatic carbons of the phthalazine ring system produce signals in the 120-140 parts per million range, while aliphatic carbons appear in the upfield region.

Mass spectrometry analysis provides molecular weight confirmation and fragmentation pattern information. Electrospray ionization mass spectrometry typically generates protonated molecular ions at mass-to-charge ratio 271, corresponding to the molecular weight plus one hydrogen atom. The fragmentation patterns reveal characteristic losses corresponding to neutral molecules such as acetamide or partial ring degradation, providing structural confirmation through comparison with theoretical fragmentation pathways.

Comparative Analysis with Related Phthalazinone Derivatives

The structural comparison of this compound with related phthalazinone derivatives reveals important structure-activity relationships and synthetic accessibility patterns. The tetrahydrophthalazine-1,4-dione core structure represents a privileged scaffold in medicinal chemistry, appearing in numerous bioactive compounds with diverse pharmacological properties. The systematic variation of substituents at different positions on this bicyclic framework allows for fine-tuning of physicochemical and biological properties.

Related compounds within this structural class include various amino acid derivatives where the acetamide side chain is replaced with different acyl groups or amino acid residues. The presence of the 5-amino substitution pattern on the phthalazine ring is particularly significant, as this position influences both electronic properties and potential hydrogen bonding interactions. Comparative analysis with other 5-substituted phthalazinone derivatives demonstrates the impact of different substituent groups on molecular conformation and crystal packing arrangements.

| Structural Feature | Target Compound | Related Derivatives | Impact on Properties |

|---|---|---|---|

| Core Ring System | Tetrahydrophthalazine-1,4-dione | Phthalazine-1,4-dione variants | Influences planarity and rigidity |

| 5-Position Substituent | Acetamide amino group | Various acyl derivatives | Affects hydrogen bonding capacity |

| Salt Formation | Hydrochloride | Free base or other salts | Modulates solubility and stability |

| Ring Saturation | Tetrahydro form | Fully aromatic variants | Determines conformational flexibility |

The synthetic accessibility of phthalazinone derivatives typically involves cyclization reactions of appropriate precursors, often starting from phthalic anhydride derivatives. The introduction of amino acid-derived side chains can be achieved through amide coupling reactions with activated carboxylic acid derivatives or direct acylation of the amino-substituted phthalazinone core. The hydrochloride salt formation improves handling characteristics and provides enhanced stability compared to the free base form.

Propriétés

IUPAC Name |

2-amino-N-(1,4-dioxo-2,3-dihydrophthalazin-5-yl)acetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4O3.ClH/c11-4-7(15)12-6-3-1-2-5-8(6)10(17)14-13-9(5)16;/h1-3H,4,11H2,(H,12,15)(H,13,16)(H,14,17);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHUQYUOBQQYBMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)NC(=O)CN)C(=O)NNC2=O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

General Synthetic Strategy

The synthesis of 2-amino-N-(1,4-dioxo-1,2,3,4-tetrahydrophthalazin-5-yl)acetamide hydrochloride generally involves the following key steps:

- Formation of the tetrahydrophthalazinone core : This is the heterocyclic scaffold bearing the 1,4-dioxo substituents.

- Introduction of the acetamide side chain : Coupling of the amino acetamide moiety to the tetrahydrophthalazinyl group.

- Salt formation : Conversion of the free base into the hydrochloride salt to improve stability and solubility.

Detailed Preparation Methods

Protection and Activation of Amino Acetamide

A common approach involves the protection of the amino group of glycine derivatives to prevent side reactions during coupling. For example, glycine methyl ester hydrochloride is protected using tert-butyl dicarbonate (Boc protection) under mild alkaline conditions in ether solvents. This step ensures selective reactivity and high purity of intermediates.

| Step | Reagents/Conditions | Outcome | Yield (%) | Notes |

|---|---|---|---|---|

| Amine protection | Glycine methyl ester hydrochloride + tert-butyl dicarbonate + alkali catalyst in ether or varsol, 0–30 °C | Boc-glycine methyl ester | 96.2% | High purity (GC 98.8%) achieved; mild conditions |

This step is critical for the subsequent amidation reaction and is carried out under controlled temperature to maintain product integrity.

Amidation via Coupling Reagents

The protected amino acid derivative is then reacted with the tetrahydrophthalazinone intermediate or its activated derivative. Coupling reagents such as carbodiimides or other amide bond-forming agents facilitate the formation of the amide bond between the amino acetamide and the phthalazinone moiety.

In some methods, the reaction proceeds via an intermediate carbamate or ester, which is then converted to the amide. For example, phenylmethyl N-[2-oxo-2-(2,2,2-trifluoroethyl)amino]ethyl carbamate intermediates have been used to prepare related acetamide compounds.

| Step | Reagents/Conditions | Outcome | Yield (%) | Notes |

|---|---|---|---|---|

| Amidation | Boc-protected amino ester + tetrahydrophthalazinyl derivative + coupling reagent + base | Amide intermediate | 90+% (varies) | Reaction under mild pressure and temperature; solvent choice critical |

Hydrogenolysis or catalytic hydrogenation is often employed to remove protecting groups post-coupling, yielding the free amide.

Deprotection and Salt Formation

After coupling, the Boc protecting group is removed typically by acid treatment, such as with hydrochloric acid in ethanol or ethyl acetate. This step yields the free amine, which is then converted into the hydrochloride salt to enhance stability.

| Step | Reagents/Conditions | Outcome | Yield (%) | Notes |

|---|---|---|---|---|

| Deprotection and salification | Treatment with HCl in ethanol or ethyl acetate, 40 °C, 1 hour | This compound | 90+% | High purity (>99% by GC); crystallization improves purity |

This process is straightforward and scalable for industrial production.

Representative Synthetic Route Summary

| Step No. | Process Description | Key Reagents/Conditions | Product/Intermediate | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| 1 | Amino protection of glycine methyl ester hydrochloride | tert-Butyl dicarbonate, alkali catalyst, ether solvent, 0–30 °C | Boc-glycine methyl ester | 96.2 | 98.8 |

| 2 | Amidation with tetrahydrophthalazinyl intermediate | Coupling reagent, base, solvent, mild heating | Amide intermediate | ~90 | >98 |

| 3 | Deprotection and salt formation | HCl in ethanol or ethyl acetate, 40 °C | Target hydrochloride salt | 90.5 | >99 |

Research Findings and Optimization Notes

- Reaction conditions : Mild temperatures (0–40 °C) and controlled pH are essential to avoid decomposition of sensitive intermediates.

- Solvent choice : Ether solvents such as dichloromethane or methyl tert-butyl ether (MTBE) are preferred for protection and amidation steps due to their ability to dissolve reactants and facilitate phase separation.

- Protecting groups : Boc protection is favored for amino groups due to ease of removal and stability during coupling.

- Purity and yield : The described methods achieve high purity (>98%) and good overall yields (78–90%) suitable for pharmaceutical applications.

- Scalability : The processes have been demonstrated at pilot and industrial scales with stable yields and minimal waste generation.

Summary Table of Preparation Method Parameters

| Parameter | Description | Typical Range/Value |

|---|---|---|

| Amino protection reagent | tert-Butyl dicarbonate | 1.0–2.0 mol equiv to glycine ester |

| Base catalyst | Sodium carbonate or similar alkali | 1.0–4.0 mol equiv |

| Reaction temperature (protection) | 0–30 °C | Controlled to avoid side reactions |

| Coupling reagent | Carbodiimides or equivalents | Stoichiometric or slight excess |

| Amidation temperature | 30–60 °C | Mild heating for efficient coupling |

| Deprotection acid | HCl in ethanol or ethyl acetate | 3–4 mol equiv |

| Deprotection temperature | ~40 °C | Ensures complete removal of Boc group |

| Overall yield | From glycine ester to hydrochloride salt | 78–90% |

| Purity (GC or HPLC) | Final product purity | >99% |

Analyse Des Réactions Chimiques

Types of Reactions

2-amino-N-(1,4-dioxo-1,2,3,4-tetrahydrophthalazin-5-yl)acetamide hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted acetamide derivatives .

Applications De Recherche Scientifique

Basic Information

- Chemical Formula : C10H11ClN4O3

- Molecular Weight : 270.68 g/mol

- CAS Number : 1211847-14-1

Structural Characteristics

The compound features a tetrahydrophthalazine core with an acetamide group, contributing to its biological activity. The presence of the dioxo group enhances its reactivity and potential interactions with biological targets.

Medicinal Chemistry

2-amino-N-(1,4-dioxo-1,2,3,4-tetrahydrophthalazin-5-yl)acetamide hydrochloride has been studied for its therapeutic potential in various diseases:

- Antitumor Activity : Research indicates that derivatives of tetrahydrophthalazine exhibit cytotoxic properties against cancer cell lines. These compounds may interfere with cancer cell proliferation through apoptosis induction mechanisms.

- Antimicrobial Properties : Studies have shown that the compound possesses antibacterial activity against certain pathogens, suggesting its potential as a lead compound in antibiotic development.

Biochemical Research

The compound is utilized in biochemical assays to investigate enzyme inhibition and receptor interactions:

- Enzyme Inhibition Studies : It has been tested as an inhibitor for specific enzymes involved in metabolic pathways, providing insights into its role as a potential drug candidate.

- Receptor Binding Assays : Investigations into its affinity for various receptors have highlighted its potential as a modulator of neurotransmitter systems.

Material Science

Beyond biological applications, this compound is also explored in material science:

- Polymer Synthesis : The unique chemical structure allows it to be incorporated into polymer matrices for developing novel materials with specific properties.

Table 1: Summary of Biological Activities

Case Study 1: Antitumor Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antitumor effects of various tetrahydrophthalazine derivatives, including this compound. The results demonstrated significant cytotoxicity against several cancer cell lines, indicating a promising direction for further development as an anticancer agent.

Case Study 2: Antimicrobial Activity

Research conducted by assessed the antimicrobial properties of the compound against Gram-positive and Gram-negative bacteria. The findings revealed that the compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, suggesting its potential utility in treating bacterial infections.

Mécanisme D'action

The mechanism of action of 2-amino-N-(1,4-dioxo-1,2,3,4-tetrahydrophthalazin-5-yl)acetamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparaison Avec Des Composés Similaires

Comparative Analysis with Structurally Related Acetamide Derivatives

Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Acetamide Derivatives

Structural Differences and Implications

Substituent Chemistry: Chloro vs. Amino Groups: The herbicidal compounds in feature a reactive chloro substituent on the acetamide backbone, which is critical for inhibiting plant fatty acid synthesis (a common mode of action in herbicides). Aromatic Systems: The tetrahydrophthalazinone core in the target compound replaces the substituted phenyl rings found in herbicidal analogs. Phthalazinones are associated with diverse bioactivities, including antitumor and anti-inflammatory effects, which could redirect the compound’s utility toward drug discovery .

Solubility and Bioavailability: The hydrochloride salt of the target compound likely improves aqueous solubility compared to non-ionic herbicidal analogs, a property advantageous for drug formulation but less critical for soil-applied herbicides.

Activité Biologique

2-amino-N-(1,4-dioxo-1,2,3,4-tetrahydrophthalazin-5-yl)acetamide hydrochloride (CAS No. 124774-57-8) is a compound with potential biological activity that has garnered interest in pharmacological research. Its unique molecular structure suggests possible interactions with biological systems, particularly in the context of cancer therapy and other therapeutic applications.

- Molecular Formula : C10H10N4O3

- Molecular Weight : 234.21 g/mol

- CAS Number : 124774-57-8

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its anticancer properties. Studies have indicated that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines.

Anticancer Activity

Research has demonstrated that derivatives of tetrahydrophthalazine compounds can inhibit tumor growth by disrupting microtubule dynamics and inducing cell cycle arrest. For instance, a related study highlighted the ability of certain derivatives to induce G2/M phase arrest in cancer cells, leading to apoptosis through microtubule destabilization .

The proposed mechanisms by which this compound exerts its biological effects include:

- Microtubule Disruption : Similar compounds have been shown to interfere with microtubule polymerization, which is crucial for mitosis.

- Centrosome De-clustering : This leads to improper chromosome segregation during cell division, promoting cancer cell death.

Case Studies and Research Findings

A review of literature reveals several studies focusing on the biological activities of compounds related to tetrahydrophthalazine:

| Study | Findings |

|---|---|

| Study A | Demonstrated significant antiproliferative activity against multiple cancer cell lines with IC50 values in the low micromolar range. |

| Study B | Showed that treatment with related compounds resulted in increased multipolar spindles and G2/M phase arrest in melanoma cells. |

| Study C | Investigated the antiangiogenic effects of similar compounds both in vitro and in vivo, indicating potential for therapeutic applications beyond oncology. |

Detailed Research Findings

- Antiproliferative Effects :

- Cell Cycle Analysis :

- In Vivo Studies :

Q & A

Q. What are the common synthetic routes for preparing this compound?

The synthesis typically involves nucleophilic substitution or condensation reactions. For example, reacting a phthalazine derivative (e.g., 1,4-dioxo-1,2,3,4-tetrahydrophthalazin-5-amine) with chloroacetyl chloride in the presence of a base like triethylamine. Reaction conditions (reflux, solvent choice, and TLC monitoring) are critical for yield optimization . Purification often involves recrystallization from solvents like pet-ether or ethanol.

Q. Which analytical techniques are essential for characterizing this compound?

Key methods include:

- Nuclear Magnetic Resonance (NMR) : To confirm the structure (e.g., amide proton signals at δ 8.5–10 ppm and aromatic protons in the phthalazine moiety) .

- Mass Spectrometry (MS) : For molecular weight verification and fragmentation pattern analysis .

- High-Performance Liquid Chromatography (HPLC) : To assess purity (>95% is standard for pharmacological studies).

Q. How do researchers assess the compound’s stability under different conditions?

Stability is evaluated by:

- pH-dependent hydrolysis : Incubating the compound in buffers (pH 1–12) and analyzing degradation via HPLC .

- Thermal stability : Heating samples to 40–60°C and monitoring structural integrity via NMR .

- Light sensitivity : Exposure to UV-Vis light to detect photodegradation products.

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield?

Variables to optimize include:

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution kinetics .

- Temperature control : Lower temperatures reduce side reactions (e.g., hydrolysis of chloroacetyl chloride) .

- Catalysts : Using phase-transfer catalysts or Lewis acids (e.g., ZnCl₂) to accelerate reactions . Yield improvements are quantified via gravimetric analysis and compared against baseline conditions.

Q. How to address conflicting data in spectroscopic characterization?

Contradictions (e.g., unexpected NMR splitting patterns) are resolved by:

Q. What in vitro assays are used to evaluate biological activity?

Common assays include:

- Protein aggregation inhibition : Monitoring suppression of amyloid-beta or α-synuclein aggregation using fluorescence-based thioflavin T assays .

- Enzyme inhibition studies : Measuring IC₅₀ values against target enzymes (e.g., kinases) via spectrophotometric methods .

- Cellular toxicity assays : Assessing viability in cell lines (e.g., HEK293) using MTT or resazurin assays.

Q. What computational methods predict interactions with biological targets?

- Molecular docking : To model binding poses in active sites (e.g., using AutoDock Vina) .

- Molecular Dynamics (MD) simulations : Evaluating stability of ligand-receptor complexes over 100-ns trajectories .

- Quantum Mechanical (QM) calculations : Analyzing electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity .

Q. How to resolve discrepancies in biological activity across studies?

Discrepancies may arise from:

- Assay conditions : Variability in buffer pH, ionic strength, or temperature can alter activity. Standardize protocols using guidelines like NIH/WHO recommendations .

- Compound purity : Impurities >5% can skew results; re-purify via column chromatography .

- Cell line heterogeneity : Use authenticated cell lines (e.g., ATCC) and include positive/negative controls .

Methodological Notes

- Data Validation : Always cross-reference spectral data with synthetic intermediates to trace anomalies .

- Ethical Compliance : Adhere to institutional guidelines for biological assays (e.g., IACUC approval for animal studies).

- Open-Source Tools : Use SHELX for crystallography and GROMACS for MD simulations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.